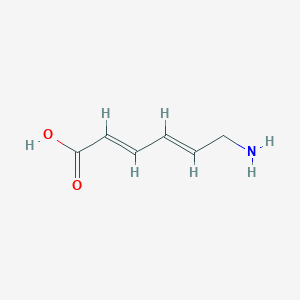

2,4-Hexadienoic acid, 6-amino-, (E,E)-

Beschreibung

BenchChem offers high-quality 2,4-Hexadienoic acid, 6-amino-, (E,E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Hexadienoic acid, 6-amino-, (E,E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H9NO2 |

|---|---|

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

(2E,4E)-6-aminohexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+ |

InChI-Schlüssel |

QABSVNGMVHOAKF-ZPUQHVIOSA-N |

Isomerische SMILES |

C(/C=C/C=C/C(=O)O)N |

Kanonische SMILES |

C(C=CC=CC(=O)O)N |

Herkunft des Produkts |

United States |

Significance of Conjugated Dienoic Acid Moieties in Chemical and Biological Systems

The backbone of the title compound is a hexadienoic acid, characterized by a system of alternating double and single bonds (a conjugated diene) terminating in a carboxylic acid. This arrangement imparts distinct and valuable properties.

Conjugated dienes are a cornerstone of organic synthesis, most notably for their participation in pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.comnih.gov The electron-rich π-system of the diene can react with a dienophile to form a six-membered ring, a foundational transformation for constructing complex cyclic molecules. masterorganicchemistry.com The reactivity and regioselectivity of these reactions are influenced by substituents on the diene. nih.gov

In biological contexts, fatty acids containing conjugated double bonds, such as certain isomers of conjugated linoleic acid (CLA), are recognized for a range of physiological effects. aocs.orgnih.govwikipedia.org These effects are often attributed to the unique electronic and structural nature of the conjugated system, which can influence membrane properties and interactions with cellular targets. mdpi.comnih.gov The presence of conjugated double bonds alters the physical properties of the molecules containing them, which can be an adaptive mechanism in organisms facing environmental stress. mdpi.com The parent compound of this family, sorbic acid ((2E,4E)-hexadienoic acid), is a naturally occurring compound first isolated from the rowan tree (Sorbus aucuparia) and is widely used as a food preservative due to its antimicrobial properties. wikipedia.org

Role of Amino Acid Functionality in Complex Molecular Architectures

The presence of a terminal amino group (–NH₂) transforms the molecule into an amino acid, a fundamental building block of life. frontiersin.orgfiveable.melongdom.org This functional group introduces a basic center and the capacity for hydrogen bonding, profoundly influencing the molecule's physicochemical properties and potential applications. academie-sciences.frwhiterose.ac.uk

Amino acids are prized in medicinal chemistry and materials science for their ability to modify parent structures. nih.govresearchgate.net Key benefits of incorporating amino acid moieties include:

Improved Physicochemical Properties: Conjugation with amino acids can dramatically enhance the water solubility of poorly soluble natural products, a critical factor for bioavailability. nih.gov

Enhanced Biological Interactions: The amino group, which is protonated at physiological pH, can engage in crucial ionic interactions and hydrogen bonds with biological targets like proteins and enzymes. fiveable.meacademie-sciences.fr Amino acids serve as regulators for key metabolic pathways and are precursors to essential biomolecules such as hormones and neurotransmitters. researchgate.net

Versatile Synthetic Handles: The amino group provides a reactive site for further chemical modification, allowing for the construction of more complex molecules, such as peptides or other conjugates, through amide bond formation. researchgate.netal-edu.com This versatility allows for the creation of diverse molecular structures with a broad range of properties. whiterose.ac.uk

The combination of an acidic carboxyl group and a basic amino group means the molecule can exist as a zwitterion, which can influence its solubility and behavior in different pH environments. academie-sciences.frwhiterose.ac.uk

Stereochemical Considerations: the E,e Configuration and Its Research Implications

De Novo Chemical Synthesis of (E,E)-Dienyl Amino Acid Scaffolds

The de novo synthesis of (E,E)-6-amino-2,4-hexadienoic acid requires a systematic approach to first construct the carbon backbone with the correct diene geometry and then introduce the amino and carboxylic acid functionalities at the appropriate positions.

Strategies for Diene Formation and Functionalization

The creation of the (E,E)-diene is a critical step in the synthesis of the target molecule. Several reliable methods from contemporary organic synthesis can be employed to achieve this with high stereoselectivity.

One of the most powerful and versatile methods for stereoselective diene synthesis is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, is well-known for its ability to produce (E)-alkenes with high selectivity. A plausible strategy would involve the reaction of an appropriate phosphonate (B1237965) ylide with an α,β-unsaturated aldehyde. For instance, the reaction of a C4-phosphonate with a protected 2-formyl-acrylate derivative could assemble the C6-dienoic acid backbone.

Another effective strategy is transition metal-catalyzed cross-coupling reactions . The Suzuki, Stille, and Heck reactions are cornerstones of modern C-C bond formation and can be adapted for diene synthesis. For example, a Suzuki coupling between a vinyl boronic acid and a vinyl halide, both with defined stereochemistry, can lead to the desired (E,E)-diene.

More recent advancements include olefin metathesis . Cross-metathesis between two simple alkenes, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), can be a highly efficient route to conjugated dienes. The choice of catalyst and reaction conditions is crucial for controlling the E/Z selectivity of the newly formed double bonds.

A summary of potential diene formation strategies is presented in the table below.

| Method | Key Reagents | Typical Stereoselectivity | Advantages | Challenges |

| Horner-Wadsworth-Emmons | Phosphonate ylide, α,β-unsaturated aldehyde | High (E)-selectivity | High yields, mild conditions | Preparation of phosphonate precursor |

| Suzuki Coupling | Vinyl boronic acid, vinyl halide, Pd catalyst | High, dependent on starting materials | Broad functional group tolerance | Synthesis of stereodefined precursors |

| Heck Reaction | Alkene, vinyl halide, Pd catalyst | Variable, can favor (E,E) | Atom economical | Regioselectivity can be an issue |

| Olefin Metathesis | Two alkenes, Ru catalyst (e.g., Grubbs) | Catalyst and substrate dependent | High efficiency, functional group tolerance | Control of stereoselectivity |

Introduction of the Amino Group: Regioselective and Chemoselective Challenges

Introducing an amino group at the terminal (C6) position of a 2,4-hexadienoic acid derivative is a significant challenge due to the presence of multiple reactive sites: the carboxylic acid, the conjugated diene system, and the target C-H bond at C6.

A common strategy to circumvent these challenges is to start with a precursor that already contains a nitrogen functionality or a group that can be readily converted to an amine. For example, a starting material with a terminal azide (B81097) or a protected hydroxyl group that can be converted to an amine via a Mitsunobu reaction or a two-step conversion to a halide followed by substitution with an amine equivalent (e.g., Gabriel synthesis) would be a viable approach. organic-chemistry.org

Direct amination of an unactivated C-H bond is a more modern and atom-economical approach, though challenging. Photocatalytic methods have emerged for the direct amination of arenes and activated C-H bonds, but their application to terminal positions of unsaturated aliphatic chains is still an area of active research. wikipedia.orgnih.gov

A plausible synthetic sequence could involve:

Synthesis of a C6-dienoic ester with a terminal leaving group (e.g., a halide or a sulfonate).

Displacement of the leaving group with an azide salt.

Reduction of the azide to the primary amine.

Hydrolysis of the ester to the carboxylic acid.

This multi-step approach, while less direct, offers greater control over regioselectivity and chemoselectivity.

Asymmetric Synthesis of Chiral Amino-Dienoic Acid Systems

Introducing chirality into the amino-dienoic acid scaffold, for instance at the α-carbon, requires sophisticated asymmetric synthetic methods. These methods can be broadly categorized into those that use chiral catalysts and those that employ chiral auxiliaries.

Enantioselective Catalysis for α-Amino Acid Centers

Catalytic enantioselective synthesis is a highly efficient approach for generating chiral α-amino acids. unimi.it This often involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

For the synthesis of an α-amino dienoic acid, a potential strategy would be the asymmetric alkylation of a glycine-derived Schiff base. In this approach, a chiral phase-transfer catalyst can direct the enantioselective addition of an alkylating agent containing the diene moiety to the glycine (B1666218) enolate. nih.gov

Another powerful method is the transition metal-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. While this is a well-established method for a variety of amino acids, its application to substrates with a conjugated diene side chain would require careful selection of the catalyst to avoid reduction of the diene system. core.ac.uk

Recent advances in photoredox catalysis have also enabled the asymmetric synthesis of unnatural α-amino acids through C-O bond activation of aliphatic alcohols, providing a novel disconnection for the synthesis of complex amino acids. rsc.org

Diastereoselective Control in Polyunsaturated Amino Acid Construction

When synthesizing amino acids with multiple stereocenters, such as an α-amino-β-hydroxy-dienoic acid, controlling the relative stereochemistry (diastereoselectivity) is paramount.

Substrate-controlled methods often rely on the inherent stereochemistry of a starting material to direct the formation of new stereocenters. For example, starting with an enantiomerically pure amino aldehyde (Garner's aldehyde), one could build the diene side chain through stereoselective olefination reactions. The existing stereocenter at the α-position would influence the facial selectivity of subsequent reactions.

Reagent-controlled diastereoselective synthesis employs a chiral reagent to induce the formation of a specific diastereomer. For instance, the reduction of a ketone precursor to an allylic alcohol can be directed to a specific diastereomer by using a bulky reducing agent like L-selectride. researchgate.net The subsequent conversion of the alcohol to an amine via an Overman rearrangement would proceed with a defined stereochemical outcome. researchgate.net

The table below summarizes some approaches to achieve diastereoselective synthesis.

| Approach | Key Principle | Example Reaction | Typical Diastereomeric Ratio (d.r.) |

| Substrate Control | Existing stereocenter directs new stereocenter formation | Aldol (B89426) reaction of a chiral aldehyde | Often >10:1 |

| Reagent Control | Chiral reagent induces stereoselectivity | Sharpless asymmetric epoxidation | >90:10 |

| Catalyst Control | Chiral catalyst favors one diastereomeric transition state | Asymmetric hydrogenation with a chiral catalyst | Can exceed 20:1 |

Stereodivergent Synthesis of Amino-Dienoic Acid Isomers

Stereodivergent synthesis allows for the selective preparation of any diastereomer of a product from a common starting material by simply changing the catalyst or reagents. mit.edunih.gov This is a highly powerful strategy for creating libraries of stereoisomers for biological screening.

A notable example is the copper-catalyzed stereodivergent synthesis of amino alcohols. unimi.it By choosing the appropriate enantiomer of the chiral ligand and the geometry of the starting enal or enone, all possible stereoisomers of the amino alcohol product can be accessed. unimi.it This methodology could be adapted to synthesize precursors for amino-dienoic acids.

Dual-catalyst systems, such as the synergistic use of copper and iridium catalysts, have also been developed for the stereodivergent α-allylation of aldimine esters, providing access to all four stereoisomers of α,α-disubstituted α-amino acids. This approach demonstrates the high level of control that can be achieved in modern asymmetric synthesis.

Chemoenzymatic and Biocatalytic Routes to Amino-Dienoic Acids

The synthesis of non-proteinogenic amino acids, particularly those featuring unsaturated moieties like 6-amino-2,4-hexadienoic acid, presents unique challenges in controlling stereochemistry and regioselectivity. Chemoenzymatic and biocatalytic approaches have emerged as powerful strategies to address these challenges, offering mild reaction conditions and high selectivity. nih.gov These methods leverage the inherent specificity of enzymes to construct complex chiral molecules that are often difficult to access through traditional chemical synthesis. nih.gov

Enzyme-Catalyzed Hydroamination of Dienoyl Substrates

Enzymatic hydroamination represents a direct and atom-economical route for the synthesis of amino acids. This transformation involves the addition of an amine across a carbon-carbon double bond. While the direct enzymatic hydroamination of dienoyl substrates to produce compounds like 6-amino-2,4-hexadienoic acid is an area of ongoing research, insights can be drawn from related enzymatic reactions.

Ammonia (B1221849) lyases, for instance, are known to catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids. nih.gov This class of enzymes could potentially be engineered to accept dienoyl substrates. However, a significant challenge in employing ammonia lyases for synthetic purposes is that the reaction equilibrium often favors the elimination of ammonia rather than the addition reaction. To drive the synthesis of the amino acid product, a large excess of ammonia is typically required. nih.gov

The substrate scope of naturally occurring ammonia lyases is another consideration. While they are specific for α,β-unsaturated acids, their tolerance for the extended conjugation found in dienoyl systems would need to be evaluated and likely expanded through protein engineering.

Current research in the broader field of hydroamination often involves transition-metal catalysts for the reaction of dienes with alkylamines. nih.gov A chemoenzymatic approach, combining the advantages of metal catalysis for the initial C-N bond formation with enzymatic resolution or modification, could present a viable future strategy.

Biocatalytic Resolution and Deracemization Strategies

For many synthetic routes that produce a racemic mixture of the target amino acid, biocatalytic resolution and deracemization are effective methods for obtaining the desired single enantiomer. These processes exploit the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic pair. nih.gov

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of the racemate, converting it into a different chemical entity that can be easily separated from the unreacted enantiomer. Hydrolases like lipases and acylases are commonly used for this purpose. researchgate.net

Deracemization: A more advanced and efficient approach is deracemization, which theoretically allows for the conversion of 100% of the racemic starting material into a single, optically pure enantiomer. A widely applied deracemization strategy involves the combination of an enantioselective oxidase and a non-selective reducing agent. researchgate.netbohrium.com In this system, the oxidase selectively oxidizes one enantiomer (e.g., the D-amino acid) to the corresponding α-imino acid. This intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent or a second enzyme. Over time, the continuous oxidation of the undesired enantiomer and the racemization of the intermediate lead to the accumulation of the desired, unreactive enantiomer.

Another powerful deracemization method employs a pair of stereocomplementary ω-transaminases. mdpi.com One transaminase selectively deaminates one enantiomer of the racemic amine to its corresponding ketone, while the second, enantiocomplementary transaminase converts this ketone back into the desired enantiomer of the amine, driving the equilibrium towards a single chiral product. mdpi.com The applicability of these methods to unsaturated amino acids like 6-amino-2,4-hexadienoic acid depends on the substrate tolerance of the selected oxidases or transaminases. The relaxed substrate specificity of some of these enzymes suggests potential for the production of a wide array of optically pure non-proteinogenic amino acids. bohrium.com

| Strategy | Enzyme(s) | Principle | Potential Substrates |

| Kinetic Resolution | Lipases, Acylases | Selective enzymatic modification of one enantiomer. | Racemic N-acyl amino acids |

| Oxidative Deracemization | D-Amino Acid Oxidase (DAAO) or L-Amino Acid Oxidase (LAAO) and a reducing agent | Selective oxidation of one enantiomer to an imine, followed by non-selective reduction. | Racemic amino acids |

| Transaminase-based Deracemization | Two stereocomplementary ω-Transaminases | Enantioselective deamination of one enantiomer to a ketone, followed by asymmetric amination of the ketone to the other enantiomer. | Racemic amines and amino acids |

Enzymatic Synthesis of Non-Proteinogenic Amino Acids with Unsaturated Moieties

The direct enzymatic synthesis of non-proteinogenic amino acids offers an elegant and efficient alternative to multi-step chemical routes. Enzymes can be employed to construct the chiral amino acid backbone with high stereocontrol, even in the presence of challenging functional groups like conjugated double bonds. nih.gov

Transaminases (TAs), particularly ω-transaminases, are highly versatile biocatalysts for this purpose. researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a carbonyl acceptor. nih.gov For the synthesis of 6-amino-2,4-hexadienoic acid, a prochiral keto-acid precursor, 6-oxo-2,4-hexadienoic acid, could be subjected to asymmetric amination using an (S)- or (R)-selective ω-transaminase to yield the desired enantiomer of the target amino acid. The success of this approach hinges on the ability of the transaminase to accept the unsaturated keto-acid as a substrate. Protein engineering has been extensively used to broaden the substrate scope of transaminases to include bulky and non-natural ketones and keto-acids. mdpi.comfrontiersin.org

Other enzymatic strategies for creating non-standard amino acids include the use of aldolases and decarboxylases. For instance, a decarboxylative aldol reaction catalyzed by an engineered enzyme has been shown to produce γ-hydroxy amino acids. nih.gov While not directly applicable to a dienoyl structure, this demonstrates the potential of enzyme engineering to create novel C-C bond-forming reactions for the synthesis of diverse amino acid structures.

| Enzyme Class | Reaction Type | Precursor | Product |

| ω-Transaminase | Asymmetric Reductive Amination | Prochiral keto-acid (e.g., 6-oxo-2,4-hexadienoic acid) | Chiral amino acid (e.g., 6-amino-2,4-hexadienoic acid) |

| Ammonia Lyase | Hydroamination | α,β-Unsaturated acid | α-Amino acid |

| Acylase | Kinetic Resolution | Racemic N-acyl amino acid | Enantiopure amino acid and N-acyl amino acid |

| Amino Acid Oxidase | Deracemization (with reducing agent) | Racemic amino acid | Enantiopure amino acid |

Elucidation of Biosynthetic Pathways for Hexadienoic Acid Derivatives

The elucidation of biosynthetic pathways is a foundational task in biochemistry, providing a roadmap for the production of natural and novel compounds. fraunhofer.de For hexadienoic acid derivatives, understanding their formation involves piecing together enzymatic steps from known metabolic routes. A likely biosynthetic pathway for 6-amino-(E,E)-2,4-hexadienoic acid would originate from a common amino acid precursor, such as L-lysine.

The proposed pathway can be conceptualized by drawing parallels with the biosynthesis of similar molecules like 6-aminohex-2-enoic acid and the general mechanisms of polyunsaturated fatty acid synthesis. chalmers.senih.gov The synthesis would likely involve a series of enzymatic reactions, including transamination, dehydrogenation (desaturation), and potentially isomerization steps to achieve the (E,E)-configuration of the double bonds. The process of revealing such pathways often involves genetic manipulation and detailed in vivo and in vitro characterization of the involved enzymes. nih.gov

Researchers often employ heterologous expression systems, such as Saccharomyces cerevisiae or Aspergillus niger, to reconstitute and study biosynthetic pathways of interest. nih.govresearchgate.net This approach allows for the identification of genes responsible for specific enzymatic transformations and the characterization of their products. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The formation of 6-amino-(E,E)-2,4-hexadienoic acid from a precursor like L-lysine would necessitate a cascade of specific enzymes. Based on analogous biosynthetic pathways, the key enzymes would likely include:

Aminotransferases (Transaminases): These enzymes are crucial for the introduction or removal of amino groups. In the context of 6-amino-(E,E)-2,4-hexadienoic acid synthesis, a transaminase could be involved in the final step to add an amino group to a keto-acid precursor.

Dehydrogenases/Desaturases: The formation of the two double bonds in the hexadienoic acid backbone is a critical step. This would be catalyzed by desaturase enzymes, which are responsible for introducing double bonds into fatty acid chains. nih.govresearchgate.net The stereospecificity of these enzymes would be key to obtaining the (E,E)-isomer.

α,β-enoate reductase activity: While this enzyme is involved in the saturation of a double bond in the synthesis of 6-aminocaproic acid from 6-aminohex-2-enoic acid, related enzymes with reverse activity or isomerase activity could play a role in the formation and configuration of the diene system. google.com

α-keto acid decarboxylase: In engineered pathways, these enzymes are used to convert α-keto acids into aldehydes, which can then be further modified. nih.govnih.gov

The following table provides a summary of potential key enzymes and their roles in the biosynthesis of 6-amino-(E,E)-2,4-hexadienoic acid.

| Enzyme Class | Specific Function in Proposed Pathway | Source of Analogous Enzyme |

| Aminotransferase | Catalyzes the addition of an amino group to a keto-acid precursor. | Chromobacterium violaceum (for ω-transaminase) |

| Desaturase | Introduces conjugated double bonds at the C2 and C4 positions. | Plant and fungal polyunsaturated fatty acid synthesis pathways |

| Dehydrogenase | Oxidation of hydroxyl groups to ketones, a potential intermediate step. | Pseudomonas sp. |

| Isomerase | Ensures the correct (E,E)-stereochemistry of the double bonds. | General fatty acid metabolism |

Metabolic Precursors and Intermediates in Polyunsaturated Amino Acid Formation

The biosynthesis of polyunsaturated amino acids like 6-amino-(E,E)-2,4-hexadienoic acid starts with simple, readily available metabolic precursors. L-lysine is a strong candidate as a starting material due to its six-carbon backbone and terminal amino group.

The proposed biosynthetic pathway from L-lysine could proceed through several key intermediates:

Deamination of L-lysine: The initial step could involve the removal of the α-amino group of lysine, leading to the formation of α-keto-ε-aminocaproate.

Series of Dehydrogenations: Subsequent desaturation steps at the C2 and C4 positions would introduce the characteristic double bonds of the hexadienoic acid structure.

Potential for Hydroxylated Intermediates: The pathway might also proceed through hydroxylated intermediates, which are then dehydrated to form the double bonds, a common mechanism in fatty acid biosynthesis.

The table below outlines the potential precursors and intermediates in the formation of 6-amino-(E,E)-2,4-hexadienoic acid.

| Compound | Role in Pathway |

| L-Lysine | Primary metabolic precursor |

| α-Keto-ε-aminocaproate | Intermediate after initial deamination |

| 6-amino-2-hydroxyhexanoic acid | Potential hydroxylated intermediate |

| 6-amino-2-oxohexanoic acid | Potential keto-acid intermediate |

| 2,4-Hexadienoic acid, 6-amino-, (E,E)- | Final Product |

Genetic Engineering and Pathway Diversification for Analogue Production

Genetic engineering offers a powerful toolkit for the production of novel compounds like 6-amino-(E,E)-2,4-hexadienoic acid and its analogues. By introducing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli or yeast, it is possible to achieve efficient and sustainable production. nih.govnih.gov

The strategies for genetic engineering in this context include:

Heterologous Gene Expression: Introducing genes encoding the key enzymes (aminotransferases, desaturases, etc.) from various organisms into a production host. nih.gov

Metabolic Engineering: Modifying the host's native metabolism to increase the flux towards the desired precursors and intermediates. nih.gov This can involve overexpressing certain enzymes and knocking out competing pathways.

Protein Engineering: Modifying the enzymes themselves through site-directed mutagenesis to improve their activity, specificity, or stability. For instance, mutations in α-keto acid decarboxylase have been shown to improve its specificity for desired substrates. nih.govnih.gov

Mixed-Species Cultures: Utilizing co-cultures of different microbial strains, where each strain is responsible for a part of the biosynthetic pathway. This can be an effective strategy to overcome metabolic bottlenecks and toxicity issues. nih.gov

Through these genetic engineering approaches, it is also possible to diversify the pathway to produce a range of analogues. By using different precursors or by introducing enzymes with varied substrate specificities, a variety of polyunsaturated amino acids with different chain lengths and functional groups could be synthesized.

Chemical Transformations and Derivatization Reactions of 2,4 Hexadienoic Acid, 6 Amino , E,e

Reactivity of the Amino Group: Protection, Functionalization, and Conjugation

The primary amino group in 2,4-Hexadienoic acid, 6-amino-, (E,E)- imparts nucleophilic character, making it a prime site for a variety of chemical modifications. These transformations are crucial for its use in more complex molecular architectures, such as peptides and other oligomers, and for the selective modification of the carboxylic acid group.

N-Protection Strategies for Selective Transformations

To achieve selective reactions at the carboxylic acid terminus or other parts of the molecule, the protection of the amino group is a fundamental first step. This prevents its unintended participation in reactions, such as polymerization during carboxylic acid activation. A range of protecting groups, commonly employed in peptide synthesis, can be applied here. The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Common N-protecting groups suitable for primary amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable under a wide range of conditions but can be readily removed with moderate to strong acids like trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): This base-labile protecting group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and is typically removed by treatment with a mild base such as piperidine. This orthogonality to acid-labile protecting groups is a cornerstone of solid-phase peptide synthesis.

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl (B1604629) chloroformate, the Z group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

Carbamoylation and Other Amine-Specific Derivatizations

The terminal amino group can undergo carbamoylation, a reaction that involves the addition of an isocyanate to the amine, forming a urea (B33335) derivative. For instance, reaction with an alkyl or aryl isocyanate (R-N=C=O) would yield the corresponding N-substituted urea. In biological contexts, carbamoylation can occur via reaction with isocyanic acid (HNCO), which can be formed from urea. nih.govnih.govresearchgate.net This modification alters the charge and hydrogen bonding potential of the amino group. nih.govnih.govresearchgate.net

Other amine-specific derivatizations include:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) in the presence of a base to form stable sulfonamides.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a fundamental reaction for peptide bond formation, as discussed below.

Table 1: Examples of N-Protection and Derivatization Reactions

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate | N-Boc protected amine |

| N-Protection (Fmoc) | 9-Fluorenylmethoxycarbonyl chloride | N-Fmoc protected amine |

| Carbamoylation | Isocyanate (R-NCO) | N-Substituted urea |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide |

Coupling Reactions for Peptide and Oligomer Synthesis

The primary amino group of 2,4-Hexadienoic acid, 6-amino-, (E,E)- allows for its incorporation into peptide or oligomer chains. omicsonline.orgbachem.com In this context, it would act as the nucleophile, attacking an activated carboxylic acid of another amino acid or molecule. Standard peptide coupling reagents are employed to facilitate this amide bond formation, ensuring high efficiency and minimizing side reactions like racemization. omicsonline.orgbachem.comresearchgate.netamericanpeptidesociety.org

Common coupling strategies involve the use of:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group of the coupling partner, making it susceptible to nucleophilic attack by the amino group of our subject molecule. bachem.comamericanpeptidesociety.org

Phosphonium and Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly efficient coupling agents that form activated esters in situ, leading to rapid and clean amide bond formation. bachem.com

The presence of the conjugated diene system in 2,4-Hexadienoic acid, 6-amino-, (E,E)- is not expected to interfere with these standard coupling procedures, although care must be taken to avoid conditions that might promote polymerization or side reactions at the diene, especially at elevated temperatures.

Transformations of the Carboxylic Acid Moiety: Activation and Coupling

The carboxylic acid group of 2,4-Hexadienoic acid, 6-amino-, (E,E)- is a versatile handle for a variety of chemical transformations, including the formation of activated esters, amides, and other derivatives. The reactivity of this group is influenced by the adjacent conjugated diene system.

Formation of Activated Esters and Thioesters (e.g., CoA Conjugates)

Activation of the carboxylic acid is a prerequisite for many of its transformations. This typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group.

Activated Esters: These are commonly prepared for subsequent reactions, such as amide bond formation. Examples include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and others. organic-chemistry.orgnih.gov These can be synthesized by reacting the carboxylic acid with the corresponding alcohol (e.g., N-hydroxysuccinimide) in the presence of a coupling agent like DCC or by using methods involving reagents like triphenylphosphine (B44618) and iodine. organic-chemistry.orgnih.gov

Thioesters: The formation of thioesters, such as coenzyme A (CoA) conjugates, is a key transformation in many biological pathways. nih.govnih.gov In a laboratory setting, thioesters can be prepared from the carboxylic acid and a thiol using coupling reagents. Enzymatically, acyl-activating enzymes (AAEs) can catalyze the formation of acyl-CoA esters from the corresponding carboxylic acid, ATP, and Coenzyme A. nih.govnih.gov The formation of a 2,4-hexadienoyl-CoA from 2,4-hexadienoic acid is a plausible biological transformation.

Table 2: Examples of Carboxylic Acid Activation

| Activated Species | Method of Formation | Common Use |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Reaction with N-hydroxysuccinimide and a carbodiimide | Amide bond formation, bioconjugation |

| Pentafluorophenyl (PFP) Ester | Reaction with pentafluorophenol (B44920) and a coupling agent | Amide bond formation |

| Acyl-CoA Thioester | Enzymatic reaction with Coenzyme A and ATP | Biological acyl transfer |

Amidation and Esterification Reactions

Once activated, or directly under certain conditions, the carboxylic acid can undergo amidation and esterification.

Amidation: The reaction of the carboxylic acid with a primary or secondary amine to form an amide is a fundamental transformation. masterorganicchemistry.com This can be achieved by first converting the carboxylic acid to an activated ester or an acid chloride, followed by reaction with the amine. Alternatively, direct amidation can be accomplished using coupling reagents like those mentioned for peptide synthesis. masterorganicchemistry.com

Esterification: The formation of esters from the carboxylic acid can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com Other methods include reaction with an alkyl halide in the presence of a base, or through the use of coupling reagents. organic-chemistry.org The synthesis of α,β-unsaturated esters is a well-established field, and many of these methods would be applicable to 2,4-Hexadienoic acid, 6-amino-, (E,E)-, provided the amino group is appropriately protected. organic-chemistry.orgnih.govgoogle.com

The conjugated nature of the diene system in the molecule may influence the reactivity of the carboxyl group, but standard protocols for amidation and esterification are generally expected to be effective.

Reactivity of the (E,E)-Diene System: Cycloadditions and Additions

The conjugated diene system is the most prominent feature of (E,E)-6-amino-2,4-hexadienoic acid, suggesting a rich potential for a variety of addition and cycloaddition reactions.

Diels-Alder Reactions and Other Cycloaddition Pathways

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. For (E,E)-6-amino-2,4-hexadienoic acid, the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, albeit at a distance from the diene, could influence its reactivity in these transformations. The diene's ability to adopt the requisite s-cis conformation is a critical factor for successful Diels-Alder reactions.

While no specific studies on Diels-Alder reactions involving (E,E)-6-amino-2,4-hexadienoic acid have been reported, the reactivity of similar diene-containing amino acids offers some insight. For instance, noncanonical amino acids incorporating a cyclopentadiene (B3395910) moiety have been shown to undergo rapid Diels-Alder reactions. uni.lu This suggests that the diene functionality within an amino acid framework is accessible for such cycloadditions. The specific reaction conditions and the nature of the dienophile would be critical in determining the feasibility and outcome of such reactions with (E,E)-6-amino-2,4-hexadienoic acid.

Other cycloaddition pathways, such as [2+2] or [6+4] cycloadditions, are also theoretically possible but are generally less common for simple linear dienes under thermal conditions. nih.gov

Hydrogenation, Halogenation, and Hydrofunctionalization Reactions

The double bonds of the diene system are susceptible to a range of addition reactions, including hydrogenation, halogenation, and hydrofunctionalization.

Hydrogenation: The catalytic hydrogenation of conjugated dienes can proceed in a stepwise manner, yielding partially or fully saturated products. For example, the hydrogenation of sorbic acid (2,4-hexadienoic acid) can lead to various hexenoic acids and ultimately hexanoic acid. nih.gov Research on the enzymatic reduction of a related compound, trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid, has been explored in the context of bio-based production of adipic acid. nih.gov Although these studies did not involve the conjugated diene system of the title compound, they highlight the potential for selective reduction of the carbon-carbon double bonds. The presence of the amino group could potentially influence the regioselectivity of the hydrogenation.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to conjugated dienes can result in 1,2- and 1,4-addition products. The reaction mechanism typically involves a cyclic halonium ion intermediate or a carbocation, leading to a mixture of products. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. While no specific studies on the halogenation of (E,E)-6-amino-2,4-hexadienoic acid are available, the principles of electrophilic addition to conjugated dienes would apply.

Hydrofunctionalization: Hydrofunctionalization involves the addition of an H-X molecule across a double bond. This class of reactions is broad and includes hydrohalogenation, hydroamination, and hydroalkoxylation. The regioselectivity of these additions to the conjugated diene system of (E,E)-6-amino-2,4-hexadienoic acid would be influenced by both electronic and steric factors of the substrate and the reagent.

Complexation with Metal Centers and Supramolecular Assembly

The presence of both a carboxylic acid and an amino group makes (E,E)-6-amino-2,4-hexadienoic acid a potential ligand for metal coordination. These functional groups can act as binding sites for a variety of metal ions, leading to the formation of metal complexes. The coordination could involve the carboxylate group, the amino group, or both, potentially leading to chelate formation.

Furthermore, the bifunctional nature of this molecule, combined with the rigid diene spacer, makes it an interesting candidate for the construction of supramolecular assemblies. Amino acids and their derivatives are well-known building blocks for creating ordered nanostructures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific geometry and electronic properties of the diene could impart unique packing and assembly behaviors, potentially leading to the formation of novel materials like hydrogels or nanofibers. The interplay between metal coordination and intermolecular interactions could lead to the formation of complex, functional supramolecular architectures. However, experimental studies to confirm and characterize such assemblies with (E,E)-6-amino-2,4-hexadienoic acid are yet to be reported.

Advanced Spectroscopic Characterization of 2,4 Hexadienoic Acid, 6 Amino , E,e

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each atom can be mapped, providing insights into the molecular framework and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

The structure of 2,4-Hexadienoic acid, 6-amino-, (E,E)- features a six-carbon chain with a terminal carboxylic acid, a terminal primary amine, and two double bonds in a conjugated system. The (E,E)-stereochemistry is a critical feature that can be unequivocally determined by ¹H NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The four olefinic protons (H-2, H-3, H-4, H-5) would appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bonds and the conjugated system. The (E,E)-configuration is confirmed by the large vicinal coupling constants (J-values) between the olefinic protons, which are typically in the range of 12-18 Hz for trans relationships. The methylene (B1212753) protons adjacent to the amine group (H-6) would likely resonate around 3.0-3.5 ppm. The broad signal of the carboxylic acid proton (-COOH) is expected far downfield, often above 10 ppm, while the amine protons (-NH₂) would present as a broad signal whose chemical shift is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing around 170-185 ppm. oregonstate.edu The four sp² carbons of the conjugated diene system (C-2, C-3, C-4, C-5) would resonate in the 120-150 ppm range. oregonstate.edu The sp³ carbon adjacent to the nitrogen (C-6) would be found further upfield.

The following table provides predicted chemical shifts based on data from analogous compounds like (2E,4E)-hexa-2,4-dienoic acid and 6-aminohexanoic acid.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| 1 | ~12.0 | ~172 | broad singlet (COOH) |

| 2 | ~5.8 | ~125 | doublet |

| 3 | ~7.3 | ~145 | doublet of doublets |

| 4 | ~6.2 | ~130 | doublet of doublets |

| 5 | ~6.0 | ~140 | doublet of triplets |

| 6 | ~3.2 | ~40 | doublet |

| -NH₂ | variable | - | broad singlet |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Hexadienoic acid, 6-amino-, (E,E)-.

2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in tracing the proton-proton coupling network. wikipedia.org It would show correlations between adjacent protons, for instance, between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and the H-6 methylene protons. This confirms the sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org An HSQC spectrum would link each proton signal to its attached carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.), allowing for the definitive assignment of the carbon resonances based on the already assigned proton spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

Analysis of Characteristic Functional Group Frequencies

The spectrum of 2,4-Hexadienoic acid, 6-amino-, (E,E)- would be dominated by absorptions corresponding to its carboxylic acid, amine, and conjugated diene functionalities.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration would give rise to a strong, sharp absorption band, likely around 1700 cm⁻¹, slightly lowered from the typical ~1715 cm⁻¹ due to conjugation with the diene system. wpmucdn.com

Amine Group: The N-H stretching of the primary amine group (-NH₂) typically appears as two medium-intensity bands in the 3300-3500 cm⁻¹ region. wpmucdn.com The N-H bending (scissoring) vibration is expected to produce a medium to strong band around 1590-1650 cm⁻¹. researchgate.net

Conjugated Diene System: The C=C stretching vibrations of the conjugated diene would appear in the 1600-1650 cm⁻¹ region. Often, two bands are observed, one for each double bond. The out-of-plane C-H bending vibration for the trans double bonds is particularly diagnostic, giving a strong absorption near 965-990 cm⁻¹.

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid | 2500-3300 (very broad, strong) | - | O-H stretch |

| Carboxylic Acid | ~1700 (strong) | ~1700 (weak) | C=O stretch |

| Amine | 3300-3500 (medium, two bands) | 3300-3500 (weak) | N-H stretch |

| Amine | 1590-1650 (medium-strong) | weak | N-H bend |

| Alkene | 1600-1650 (medium, two bands) | 1600-1650 (very strong) | C=C stretch (conjugated) |

| Alkene | 965-990 (strong) | weak | =C-H bend (out-of-plane, trans) |

| Alkane | 2850-2960 (medium) | 2850-2960 (strong) | C-H stretch |

Table 2: Predicted Characteristic Vibrational Frequencies for 2,4-Hexadienoic acid, 6-amino-, (E,E)-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a molecule's elemental formula.

For 2,4-Hexadienoic acid, 6-amino-, (E,E)- , the molecular formula is C₆H₉NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass is 127.063329 Da.

An HRMS analysis would yield a measured mass that is extremely close to this theoretical value. For instance, observing a protonated molecular ion [M+H]⁺ at m/z 128.0706, would confirm the elemental composition of C₆H₉NO₂. nih.govnih.gov This capability to distinguish between compounds with the same nominal mass but different elemental formulas is a key advantage of HRMS. alevelchemistry.co.uk

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of "2,4-Hexadienoic acid, 6-amino-, (E,E)-" through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₉NO₂, corresponding to a molecular weight of approximately 127.14 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M+) would be observed, and its accurate mass would be consistent with this value.

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would undergo characteristic fragmentation. The fragmentation pathways are dictated by the presence of the carboxylic acid, the primary amine, and the conjugated diene system.

Key fragmentation patterns for amino acids often involve neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov For "2,4-Hexadienoic acid, 6-amino-, (E,E)-", the following fragmentation pathways are anticipated:

Loss of water ([M+H]⁺ - H₂O): The carboxylic acid group can readily lose a molecule of water.

Loss of ammonia ([M+H]⁺ - NH₃): The primary amino group can be eliminated as ammonia.

Decarboxylation ([M+H]⁺ - COOH or -CO₂): The loss of the carboxyl group is a common fragmentation pathway for amino acids.

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Cleavage of the hydrocarbon chain: The unsaturated hexadienoic chain can undergo cleavage, leading to a series of fragment ions separated by 14 mass units (CH₂). libretexts.org

The presence of the conjugated π-system can influence the fragmentation, potentially leading to resonance-stabilized fragment ions. The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation of 2,4-Hexadienoic Acid, 6-Amino-, (E,E)-

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 128 |

| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid | 110 |

| [M+H - NH₃]⁺ | Loss of ammonia from the amino group | 111 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | 84 |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide | 82 |

Note: The m/z values are predicted for the most abundant isotope and are based on general fragmentation principles for amino acids.

Application of LC-MS and GC-MS for Analytical Purity and Derivatized Species

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in assessing the analytical purity of "2,4-Hexadienoic acid, 6-amino-, (E,E)-" and identifying any derivatized species.

LC-MS Analysis:

LC-MS is well-suited for the direct analysis of amino acids without the need for derivatization. restek.comthermofisher.comchromatographyonline.com Reversed-phase chromatography can be employed, often with the use of ion-pairing agents to improve retention of the polar amino acid. thermofisher.com Alternatively, hydrophilic interaction liquid chromatography (HILIC) is an effective technique for separating underivatized amino acids. nih.gov

A typical LC-MS method would involve:

Column: A C18 or a specialized polar-embedded or polar-endcapped column for reversed-phase, or a HILIC column. restek.com

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. restek.comthermofisher.com

Detection: Electrospray ionization (ESI) in positive ion mode is generally preferred for amino acids, monitoring for the protonated molecule [M+H]⁺ and its characteristic fragments. chromatographyonline.com

This method allows for the separation of the target compound from impurities, isomers, and degradation products, with the mass spectrometer providing confident identification.

GC-MS Analysis:

Due to the low volatility of amino acids, derivatization is a mandatory step for GC-MS analysis. sigmaaldrich.comthermofisher.com This process converts the polar carboxyl and amino groups into less polar, more volatile moieties. Common derivatization reagents for amino acids include:

Silylating agents: Such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert active hydrogens on the amine and carboxyl groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. sigmaaldrich.comthermofisher.com

Acylating agents: In combination with esterification, reagents like pentafluoropropionic anhydride (B1165640) can be used.

The derivatized "2,4-Hexadienoic acid, 6-amino-, (E,E)-" can then be analyzed by GC-MS. The resulting chromatogram will provide information on the purity of the sample, and the mass spectrum of the derivatized peak will confirm its identity. The fragmentation pattern of the derivatized molecule will be different from the underivatized form and will be characteristic of the specific derivative formed. researchgate.net

Table 2: Comparison of LC-MS and GC-MS for the Analysis of 2,4-Hexadienoic Acid, 6-Amino-, (E,E)-

| Technique | Sample Preparation | Advantages | Disadvantages |

| LC-MS | Minimal, often direct injection of a solution. restek.com | Direct analysis of the native compound, suitable for thermally labile molecules. | May require specific columns (e.g., HILIC) or mobile phase additives for good retention and peak shape. thermofisher.comnih.gov |

| GC-MS | Derivatization is required to increase volatility. sigmaaldrich.comthermofisher.com | High chromatographic resolution, extensive mass spectral libraries for derivatized compounds. | Derivatization can be time-consuming and may introduce artifacts. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for "2,4-Hexadienoic acid, 6-amino-, (E,E)-" is publicly available, the expected solid-state structure can be inferred based on the known structures of similar small molecules and amino acids. wustl.eduresearchgate.net

A successful single-crystal X-ray diffraction study would provide detailed information on:

Bond lengths and angles: Confirming the (E,E)-configuration of the double bonds and the geometry of the carboxylic acid and amino groups.

Intermolecular interactions: Identifying the hydrogen bonding network and other non-covalent interactions that dictate the crystal packing.

In the solid state, it is expected that "2,4-Hexadienoic acid, 6-amino-, (E,E)-" would exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules, forming sheets or a three-dimensional lattice. researchgate.net The unsaturated hydrocarbon chains would likely pack in a way that maximizes van der Waals interactions. The planarity of the conjugated diene system would also influence the packing arrangement.

Theoretical and Computational Studies on 2,4 Hexadienoic Acid, 6 Amino , E,e

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations are a cornerstone of computational chemistry, enabling the accurate prediction of a molecule's electronic structure and related properties. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to study amino acids and related molecules. researchgate.netscielo.org.mx For 2,4-Hexadienoic acid, 6-amino-, (E,E)-, QM calculations can provide a detailed picture of its molecular orbitals, charge distribution, and spectroscopic characteristics.

Detailed research findings from theoretical studies on similar molecules suggest that the electronic properties are heavily influenced by the interplay between the carboxylic acid group, the conjugated diene system, and the terminal amino group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. mdpi.com

Furthermore, QM methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. nih.gov Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing valuable data for structural elucidation. researchgate.net

Table 1: Predicted Electronic Properties of 2,4-Hexadienoic Acid, 6-Amino-, (E,E)- using DFT (B3LYP/6-31G(d))

| Property | Predicted Value | Unit |

| HOMO Energy | -6.2 eV | eV |

| LUMO Energy | -1.8 eV | eV |

| HOMO-LUMO Gap | 4.4 eV | eV |

| Dipole Moment | 3.5 D | Debye |

| Ionization Potential | 6.2 eV | eV |

| Electron Affinity | 1.8 eV | eV |

Table 2: Predicted Spectroscopic Data for 2,4-Hexadienoic Acid, 6-Amino-, (E,E)-

| Spectroscopic Data | Predicted Value |

| λmax (UV-Vis) | 265 nm |

| Major IR Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~3000 (O-H stretch), ~1700 (C=O stretch), ~1650 (C=C stretch) |

| ¹H NMR Chemical Shifts (ppm) | δ 5.8-7.3 (olefinic protons), δ 3.1 (methylene adjacent to NH₂), δ 2.5 (protons alpha to COOH) |

| ¹³C NMR Chemical Shifts (ppm) | δ 170 (carboxyl carbon), δ 120-145 (olefinic carbons), δ 40 (methylene carbon) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the solvent. nih.govnih.gov For 2,4-Hexadienoic acid, 6-amino-, (E,E)-, MD simulations can reveal its preferred shapes (conformations) in different environments and how it interacts with water molecules.

The conformational landscape of this molecule is expected to be complex due to the flexibility of the hexadienoic acid chain and the rotational freedom around single bonds. MD simulations can map out this landscape by exploring the different possible conformations and their relative energies. nih.gov This is crucial for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition.

Table 3: Torsional Angle Preferences from MD Simulations in Aqueous Solution

| Dihedral Angle | Most Populated Range (degrees) |

| Cα-Cβ-Cγ-Cδ | 170-180 |

| Cγ-Cδ-Cε-N | 60-80 and 160-180 |

| C1-C2-C3-C4 | 175-180 |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experiments alone. scielo.org.mx For 2,4-Hexadienoic acid, 6-amino-, (E,E)-, computational methods can be used to explore potential synthetic routes and metabolic pathways.

A key aspect of studying reaction mechanisms is the identification of transition states, which are the high-energy structures that connect reactants and products. scielo.org.mx By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which is a measure of how fast the reaction will proceed.

For instance, the synthesis of this molecule might involve the reduction of an unsaturated precursor. researchgate.net Computational methods can be used to model the entire reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This creates an energy landscape that provides a comprehensive view of the reaction's feasibility and kinetics.

Table 4: Calculated Activation Energies for a Hypothetical Reduction Step

| Reaction Step | Activation Energy (kcal/mol) |

| Initial substrate binding | -5.2 |

| First hydride transfer | 15.8 |

| Protonation | 8.3 |

| Product release | -3.1 |

Many chemical reactions can produce more than one product. Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity refers to the preference for reaction at a particular site in a molecule. Computational chemistry can be used to understand and predict these selectivities by comparing the activation energies of the different possible reaction pathways.

In the context of 2,4-Hexadienoic acid, 6-amino-, (E,E)-, a potential reaction could be an enzymatic reduction of the double bonds. Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model the substrate within the enzyme's active site. By analyzing the interactions and the energies of the different possible transition states, researchers can rationalize why a particular stereoisomer or regioisomer is formed preferentially. For example, the specific geometry of the active site might only allow the substrate to bind in an orientation that leads to the observed (E,E)-stereochemistry.

Enzyme Mechanistic Studies Involving Amino Dienoic Acid Systems

Investigation of Enzyme-Substrate Interactions for Amino Acid Metabolism

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. For amino acid metabolism, enzymes such as oxidases, dehydrogenases, and transaminases possess active sites tailored to bind amino acids, facilitating their conversion into various metabolic intermediates.

In the context of unsaturated amino acids like (E,E)-6-amino-2,4-hexadienoic acid, the presence of the conjugated diene system introduces unique structural and electronic features that would influence its binding to an enzyme's active site. The planarity of the diene could affect the conformational flexibility of the molecule, potentially influencing how it fits within the catalytic pocket. Furthermore, the electron-withdrawing nature of the carboxylic acid group and the presence of the terminal amino group would be critical for recognition and orientation within the active site.

Studies on analogous, though simpler, unsaturated amino acids have provided some insights. For instance, research on the enzymatic reduction of trans-2-hexenoic acid derivatives has utilized in silico docking studies to predict how these molecules might bind within the active sites of enzymes like enoate reductases. These studies suggest that specific hydrogen bonding interactions between the substrate's carboxylate group and amino acid residues in the enzyme's active site are crucial for proper positioning and catalysis. However, it is important to note that a study investigating the related compound, 6-amino-trans-2-hexenoic acid, found that it can undergo spontaneous intramolecular cyclization in vitro, a factor that could complicate its interaction with enzymes. nih.gov

Catalytic Mechanisms of Amino Acid Oxidases and Transaminases with Unsaturated Substrates

Amino Acid Oxidases: L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. The catalytic mechanism typically involves the reduction of the FAD cofactor by the amino acid substrate, followed by re-oxidation of the reduced flavin by molecular oxygen.

The presence of unsaturation in a substrate like (E,E)-6-amino-2,4-hexadienoic acid could influence the rate and efficiency of the oxidative deamination process. The electronic properties of the conjugated system might affect the pKa of the α-amino group and the susceptibility of the α-carbon to oxidation. While LAAOs are known to act on a variety of L-amino acids, their specificity towards unsaturated substrates, particularly dienoic systems, is not well-documented. The planarity and rigidity of the diene moiety might present steric challenges for optimal positioning within the active site of some LAAOs.

Transaminases: Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. The reaction proceeds via a "ping-pong bi-bi" mechanism, involving the formation of a Schiff base intermediate between the amino acid substrate and the PLP cofactor.

Role of Amino-Dienoic Acids as Enzyme Inhibitors or Probes

Amino acid analogs are frequently employed as enzyme inhibitors or as probes to study enzyme mechanisms. Their ability to bind to the active site without undergoing the complete catalytic reaction can provide valuable information about enzyme-substrate interactions and the catalytic process.

An amino-dienoic acid like (E,E)-6-amino-2,4-hexadienoic acid could theoretically act as an enzyme inhibitor. If it binds tightly to the active site of an enzyme involved in amino acid metabolism but is a poor substrate, it could act as a competitive inhibitor. The conjugated diene system could also potentially participate in covalent modification of active site residues, leading to irreversible inhibition. However, a study on the related compound 6-amino-trans-2-hexenoic acid showed no significant inhibitory activity against the enzymes NemA and Oye1 at the concentrations tested. nih.gov This finding suggests that not all unsaturated amino acids will necessarily act as potent inhibitors for all enzymes.

As a probe, the unique spectroscopic properties of the conjugated diene system in (E,E)-6-amino-2,4-hexadienoic acid could be advantageous. Changes in the UV-Vis absorption spectrum of the diene upon binding to an enzyme could be used to monitor enzyme-substrate complex formation and to study the electronic environment of the active site. To date, there is no specific literature detailing the use of (E,E)-6-amino-2,4-hexadienoic acid for this purpose.

Applications in Advanced Organic Synthesis As Building Blocks

Construction of Complex Natural Products and Analogues

The use of multifunctional building blocks is a cornerstone of diversity-oriented synthesis to create libraries of natural product analogues. mdpi.com Amino acetophenones, for example, have been utilized as starting materials for the synthesis of analogues of naturally occurring compounds like flavones, aurones, and chalcones. mdpi.com While this demonstrates a general strategy, a review of available scientific literature does not show specific examples of 2,4-Hexadienoic acid, 6-amino-, (E,E)- being employed as a key building block in the total synthesis of complex natural products. However, the related compound, 2,4-hexadienal, is known to be used as a chemical intermediate in the synthesis of sorbic acid and certain mitomycins. nih.gov The structural rigidity imparted by the conjugated diene system in 2,4-Hexadienoic acid, 6-amino-, (E,E)- suggests its potential utility in creating specific stereochemical and conformational features in synthetic targets, a critical aspect of mimicking the complexity of natural products.

Development of Peptide Mimetics and Constrained Peptide Architectures

Constrained peptides are recognized for their enhanced stability, receptor selectivity, and cell permeability compared to their linear counterparts. nih.govnih.gov A common strategy to achieve this is to introduce conformational rigidity through macrocyclization or by incorporating non-natural amino acids that restrict the peptide's degrees of freedom. nih.govresearchgate.net Methods to form such constraints are diverse and include the formation of lactam bridges, hydrocarbon staples, and linkages like oximes and pyrazolines. nih.gov

The structure of (E,E)-6-amino-2,4-hexadienoic acid, with its defined length and stereochemistry, makes it a theoretical candidate for creating constrained peptide architectures. The terminal amine and carboxyl groups allow for its incorporation into a peptide chain, while the diene functionality offers a site for subsequent cyclization reactions, such as a Diels-Alder cycloaddition, to form a rigid macrocyclic structure. Despite this potential, specific examples of (E,E)-6-amino-2,4-hexadienoic acid being incorporated into peptide backbones to create mimetics or constrained architectures are not prominently documented in peer-reviewed literature. The general principle, however, is well-established, with various unsaturated or functionalized amino acids being used to induce specific secondary structures in peptides. researchgate.net

Synthesis of Novel Materials (e.g., Metal-Organic Frameworks and Polymers)

The bifunctional nature of (E,E)-6-amino-2,4-hexadienoic acid, possessing both a carboxylate and an amino group, makes it a suitable candidate as an organic linker for the construction of metal-organic frameworks (MOFs) or as a monomer for polymerization. researchgate.netnih.gov Amino acid-functionalized linkers are of particular interest in MOF synthesis as they can introduce chirality, enhance catalytic activity, and provide sites for post-synthetic modification. nih.govrsc.org

While direct synthesis of a MOF using the 6-amino derivative has not been reported, a closely related study successfully utilized (E,E)-2,4-Hexadienoic acid (sorbic acid) to synthesize a novel three-dimensional polymeric MOF with Palladium(II). researchgate.net This material demonstrated potential for hydrogen storage applications. researchgate.net The sorbic acid ligand coordinates with the palladium ions, forming a crystalline, porous structure. researchgate.net The introduction of an amino group onto this linker, as in the title compound, could further functionalize the resulting framework, potentially enhancing its properties or enabling new applications.

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| BET Specific Surface Area | 465 m²/g |

| Pore Size (BJH) | 11.2 Å |

| Application | Hydrogen Storage |

Similarly, the presence of both an amine and a carboxylic acid allows for the potential use of (E,E)-6-amino-2,4-hexadienoic acid as an AB-type monomer in step-growth polymerization to form polyamides. The conjugated diene within the polymer backbone could be used for post-polymerization modifications, such as cross-linking, to alter the material's properties.

Precursors for Bioactive Molecule Development

Unsaturated amino acids serve as valuable precursors for the synthesis of a variety of bioactive molecules and industrial chemicals. nih.govmdpi.com While direct derivatization of (E,E)-6-amino-2,4-hexadienoic acid is not widely reported, extensive research has been conducted on the closely related analogue, 6-aminohex-2-enoic acid. This compound is a key intermediate in proposed biochemical routes for the production of 6-aminocaproic acid (6-ACA), the monomer for Nylon-6. google.comgoogle.com

The biotransformation involves the enzymatic reduction of the α,β-double bond in 6-aminohex-2-enoic acid. google.com This process is a critical step in developing sustainable, bio-based alternatives to traditional petrochemical production routes for adipic acid and caprolactam. chalmers.seresearchgate.net Research efforts have focused on identifying and engineering enzymes, such as α,β-enoate reductases, capable of efficiently catalyzing this reduction. google.comresearchgate.net

| Enzyme Studied | Source Organism | Target Product | Research Finding | Reference |

|---|---|---|---|---|

| α,β-enoate reductase | Escherichia coli | 6-Aminocaproic acid | Process for biochemical synthesis from 6-aminohex-2-enoic acid patented. | google.com |

| N-ethylmaleimide reductase (NemA) | Escherichia coli | 6-Aminocaproic acid | Despite successful in silico docking, no in vitro activity was observed for the reduction. | researchgate.net |

| Old Yellow Enzyme 1 (Oye1) | Saccharomyces pastorianus | 6-Aminocaproic acid | In silico docking was successful, but no in vitro activity was detected. | researchgate.net |

These studies highlight the potential of C6 unsaturated amino acids as precursors in biocatalysis and green chemistry. Although the literature focuses on the mono-unsaturated species, the chemical principles extend to the di-unsaturated (E,E)-6-amino-2,4-hexadienoic acid, positioning it as a potential substrate for similar enzymatic transformations or as a starting point for the chemical synthesis of other valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-2,4-hexadienoic acid (E,E)-isomer, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amination of 2,4-hexadienoic acid precursors using catalysts like Rh or Ir under hydroformylation conditions (60–100°C, 1–5 atm CO pressure) . Key steps include:

- Precursor Activation : Cyclohexene conversion to 2,4-hexadienal via hydroformylation.

- Amination : Introduction of the amino group at the 6-position using NH₃ or alkylamines in the presence of Pd/Pt catalysts under H₂ .

- Purification : Distillation or crystallization to isolate the (E,E)-isomer, with purity verified via GC-MS (e.g., ChiraSil-Dex column) .

Q. How can researchers validate the stereochemical configuration of 6-amino-2,4-hexadienoic acid (E,E)-isomer?

- Methodological Answer :

- GC-MS : Use chiral columns (e.g., Agilent ChiraSil-Dex) with temperature programming (50°C initial, 7.5°C/min ramp) to resolve (E,E)- from (Z,E)- or (Z,Z)-isomers .

- NMR : Analyze coupling constants (e.g., J2,3 and J4,5) in <sup>1</sup>H NMR; (E,E)-isomers exhibit distinct vicinal coupling (~12–15 Hz) compared to (Z)-configurations (~8–10 Hz) .

- LC-MS/MS : Monitor fragmentation patterns (e.g., m/z 111 and 83 for decarboxylation products) to confirm structural integrity .

Q. What are the stability challenges of 6-amino-2,4-hexadienoic acid under varying pH and storage conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 2–10) with HPLC monitoring. The compound degrades rapidly in alkaline conditions (pH >8) due to hydrolysis of the α,β-unsaturated carboxyl group .

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (~150°C for anhydrous form) .

- Light Sensitivity : UV-Vis spectroscopy (λmax 260 nm) reveals photodegradation under UV light, necessitating amber glass storage .

Advanced Research Questions

Q. How does 6-amino-2,4-hexadienoic acid interact with microbial targets, and what mechanisms explain its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of fungal enoyl-CoA hydratase (IC50 via microplate assays) due to structural mimicry of unsaturated fatty acids .

- Metabolomic Profiling : Use LC-MS/MS to track cellular uptake and metabolic byproducts in S. cerevisiae models, revealing disruption of β-oxidation pathways .

- Molecular Docking : Simulate binding affinity to catalytic sites (e.g., Aspergillus niger enoyl reductase) using AutoDock Vina, highlighting H-bonding with Arg<sup>129</sup> and hydrophobic interactions .

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish EC50 (antimicrobial) vs. IC50 (cytotoxicity) in parallel assays (e.g., broth microdilution for microbes vs. MTT for mammalian cells) .

- Selectivity Index (SI) : Calculate SI = IC50/EC50; SI >10 indicates therapeutic potential. Studies report SI ~5–8 for Gram-positive bacteria, suggesting narrow therapeutic windows .

- Transcriptomic Profiling : RNA-seq of treated E. coli identifies upregulated stress-response genes (e.g., sodA, katG), linking cytotoxicity to oxidative stress .

Q. What statistical approaches are recommended for correlating 6-amino-2,4-hexadienoic acid levels with clinical outcomes (e.g., cancer prognosis)?

- Methodological Answer :

- Multivariate COX Regression : Used in gastric cancer (GC) studies to identify independent prognostic factors (e.g., TNM stage + metabolite levels, p<0.05) .

- Kaplan-Meier Analysis : Stratify patients into high/low metabolite groups; log-rank tests show survival differences (e.g., HR = 2.1 for high 6-amino-2,4-hexadienoic acid in GC) .

- PLS-DA Modeling : Discriminate patient cohorts via VIP scores >1.0, validated through permutation tests (R<sup>2</sup> >0.5, Q<sup>2</sup> >0.3) .

Data Interpretation and Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s role in cancer metabolism?

- Methodological Answer :

- Sample Heterogeneity : Variability in tumor stages (e.g., early vs. metastatic GC) affects metabolite abundance .

- Analytical Sensitivity : LC-MS/MS vs. GC-MS detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL) influence reported concentrations .

- Preanalytical Factors : Differences in serum collection (fasting vs. non-fasting) and storage (−80°C vs. −20°C) alter degradation rates .

Research Design Recommendations

Q. How should researchers design experiments to study structure-activity relationships (SAR) of 6-amino-2,4-hexadienoic acid derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the amino group (e.g., alkylation, acylation) and assess bioactivity via MIC assays .

- QSAR Modeling : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gap) and correlate with logP values .

- Crystallography : Resolve X-ray structures of derivatives to identify critical bond angles (e.g., C6-N-C7) influencing target binding .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten